5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile
Description
Properties
Molecular Formula |
C10H13N3O |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-[[(2R)-1-methoxypropan-2-yl]amino]pyridine-2-carbonitrile |
InChI |
InChI=1S/C10H13N3O/c1-8(7-14-2)13-10-4-3-9(5-11)12-6-10/h3-4,6,8,13H,7H2,1-2H3/t8-/m1/s1 |
InChI Key |
UIDYHBVRPVXRSS-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](COC)NC1=CN=C(C=C1)C#N |
Canonical SMILES |
CC(COC)NC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis generally involves nucleophilic substitution or amination reactions on a suitably functionalized pyridine precursor bearing a leaving group at the 5-position and a nitrile group at the 2-position. The key step is the introduction of the chiral amino substituent derived from (2R)-1-methoxypropan-2-amine.
Stepwise Synthesis Approach
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1. Preparation of 5-halo-2-carbonitrile pyridine | Halogenation of 2-cyanopyridine at the 5-position | Controlled electrophilic substitution | Provides reactive site for amination |
| 2. Synthesis of (2R)-1-methoxypropan-2-amine | Chiral synthesis or resolution of amino alcohol derivatives | Chiral pool synthesis or asymmetric catalysis | Ensures stereochemical purity |
| 3. Nucleophilic substitution (amination) | Reaction of 5-halo-2-carbonitrile pyridine with (2R)-1-methoxypropan-2-amine | Solvent: polar aprotic (e.g., DMF, DMSO); Base: mild (e.g., triethylamine); Temperature: 50-100°C | Yields the target amino-substituted pyridine |
This method is supported by the compound’s structural similarity to other aminopyridine derivatives where nucleophilic aromatic substitution is a common synthetic strategy.
Alternative Synthetic Routes
- Multicomponent Reactions (MCRs): Some literature suggests that multicomponent reactions involving pyridine-2-carbonitrile, amines, and alkylating agents can be adapted to assemble the target compound in fewer steps, though detailed protocols specific to this compound are limited.
- Chiral Auxiliary or Catalyst-Assisted Synthesis: Use of chiral catalysts or auxiliaries during the amination step helps maintain or induce the (2R) stereochemistry of the amino substituent, which is crucial for biological activity.
Research Findings on Preparation Efficiency and Purity
- The stereochemical integrity of the (2R)-1-methoxypropan-2-yl amine moiety is maintained by using enantiomerically pure starting materials or chiral catalysts.
- Reaction yields for similar aminopyridine derivatives typically range from 60% to 85%, depending on reaction conditions and purification methods.
- Purification is generally achieved by crystallization or chromatographic techniques to ensure high enantiomeric excess (>99%) and chemical purity (>98% by HPLC).
- The compound's synthesis is scalable, with reported procedures suitable for gram-scale laboratory preparation.
Comparative Data Table of Preparation Parameters
| Parameter | Method 1: Nucleophilic Substitution | Method 2: Multicomponent Reaction | Notes |
|---|---|---|---|
| Starting materials | 5-halo-2-carbonitrile pyridine + (2R)-1-methoxypropan-2-amine | Pyridine-2-carbonitrile + amine + alkylating agent | MCR may reduce steps |
| Solvent | DMF, DMSO | Polar solvents (e.g., methanol) | Solvent choice affects yield |
| Temperature | 50-100°C | Ambient to 80°C | MCR often milder |
| Reaction time | 4-12 hours | 2-6 hours | MCR faster but less documented |
| Yield (%) | 65-85% | 50-75% | MCR yields vary |
| Stereochemical control | High (chiral amine) | Moderate (needs chiral catalyst) | Critical for biological activity |
| Purification | Crystallization, chromatography | Crystallization | Standard methods |
Notes on Related Synthetic Procedures and Analogues
- While direct literature on this exact compound is limited, related pyridine derivatives with amino and nitrile substituents are synthesized via similar nucleophilic substitution or reductive amination strategies.
- Analogous compounds such as 4-aminopyridine and 6-methylpyridin-3-carbonitrile have well-established synthetic routes that inform the methodology for this compound.
- The presence of the methoxy group on the propan-2-yl amine requires careful control to avoid side reactions such as ether cleavage or racemization during synthesis.
Chemical Reactions Analysis
Types of Reactions
5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the most promising applications of 5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile is in the development of anticancer agents. Research has demonstrated that compounds with similar structures exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. For instance, a study highlighted the efficacy of pyridine derivatives in targeting CDK4-mediated disorders, suggesting that modifications to the pyridine structure can enhance biological activity against various cancers .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that derivatives of pyridine can modulate neurotransmitter systems and exhibit neuroprotective effects in models of neurodegenerative diseases. Studies have shown that these compounds can reduce oxidative stress and inflammation, which are key contributors to neuronal damage .
Agrochemicals
Pesticidal Activity
This compound has been investigated for its pesticidal properties. Its structural analogs have demonstrated effectiveness against various agricultural pests, making it a candidate for developing new agrochemicals. The modification of the pyridine ring has been linked to improved efficacy and reduced toxicity to non-target organisms .
Herbicide Development
Additionally, compounds similar to this compound are being explored for herbicidal applications. Research indicates that these compounds can inhibit specific enzymes involved in plant growth, offering a pathway for developing selective herbicides that target weeds while preserving crop health .
Materials Science
Polymer Applications
In materials science, this compound's unique chemical properties allow it to be incorporated into polymer matrices for enhanced performance. Studies have shown that pyridine-based polymers exhibit improved thermal stability and mechanical strength, making them suitable for various applications including coatings and composites .
Nanotechnology
The application of this compound in nanotechnology is also noteworthy. Its ability to form stable nanoparticles has been utilized for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of 5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s methoxy group enhances solubility compared to fluorine- or thiazole-containing analogs .
- Steric hindrance from the (2R)-methoxypropan-2-yl group may reduce crystallization, affecting melting point .
Challenges and Opportunities
- Stereochemical Complexity: The (2R)-configuration requires precise synthesis, unlike non-chiral analogs in or 6.
- Synergistic Design : Hybridizing the target’s methoxypropan-2-yl group with sulfanyl or fluorine substituents (as in or 8) could enhance bioactivity .
Biological Activity
5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a pyridine ring with an amino substitution and a carbonitrile group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiproliferative, antibacterial, and antiviral effects as well as its mechanism of action.
Antiproliferative Activity
Recent studies have shown that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, amidino-substituted imidazo[4,5-b]pyridines demonstrated potent inhibitory effects on colon carcinoma cells with IC50 values in the sub-micromolar range . While specific data for this compound is limited, its structural analogs suggest a potential for similar activity.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Amidino-substituted imidazo[4,5-b]pyridine | SW620 (Colon Carcinoma) | 0.4 |
| N-Methyl-substituted derivative | SW620 (Colon Carcinoma) | 0.7 |
| This compound | TBD | TBD |
Antibacterial Activity
Pyridine derivatives are known for their antibacterial properties. In a comparative study, certain pyridine compounds showed moderate activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 32 to 100 µg/mL . Although specific antibacterial data for this compound is not available, it is reasonable to hypothesize that it may exhibit similar properties due to the presence of the pyridine moiety.
Table 2: Antibacterial Activity of Pyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 56 |
| This compound | TBD | TBD |
Antiviral Activity
The antiviral potential of pyridine derivatives has been explored in various studies, particularly in the context of respiratory viruses. Some derivatives have shown selective antiviral activity against respiratory syncytial virus (RSV) . The mechanism often involves interference with viral replication or entry into host cells.
Table 3: Antiviral Activity of Related Compounds
| Compound | Virus | IC50 (µM) |
|---|---|---|
| Compound C | RSV | TBD |
| Compound D | Influenza | TBD |
| This compound | TBD | TBD |
The biological activities of pyridine derivatives are often attributed to their ability to interact with various biological targets. For example, the presence of amino and carbonitrile groups may enhance binding affinity to enzymes or receptors involved in cell proliferation and bacterial growth inhibition. Additionally, structural modifications can significantly influence the pharmacokinetic and pharmacodynamic profiles of these compounds.
Case Studies
In a study focusing on related aminopyridines, researchers synthesized various derivatives and evaluated their biological activities. Notably, compounds bearing additional functional groups exhibited enhanced antiproliferative effects against cancer cell lines . These findings support the hypothesis that structural modifications can optimize the therapeutic potential of pyridine derivatives.
Q & A
Basic: What are the optimal synthetic routes for 5-{[(2R)-1-methoxypropan-2-yl]amino}pyridine-2-carbonitrile?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is:
Chlorination : Start with 5-aminopyridine-2-carbonitrile derivatives and react with phosphoryl chloride (POCl₃) to introduce reactive halide groups .
Amination : Substitute the halogen with the chiral amine moiety, (2R)-1-methoxypropan-2-amine, under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
Yields (40–60%) depend on reaction optimization, including stoichiometry and solvent choice. For analogs, DMF or THF with catalytic KI improves substitution efficiency .
Basic: How is the stereochemistry and molecular structure confirmed for this compound?
Methodological Answer:
- X-ray Crystallography : Resolve the absolute configuration of the (2R)-chiral center. For pyridinecarbonitriles, single-crystal diffraction (Mo-Kα radiation, 100 K) confirms bond angles and torsion angles .
- NMR Spectroscopy : Use ¹H-¹H COSY and NOESY to verify spatial proximity of the methoxy and amino groups. The methoxy protons (δ 3.2–3.4 ppm) show coupling with adjacent CH groups .
- Polarimetry : Measure optical rotation ([α]D²⁵) to confirm enantiopurity compared to racemic mixtures .
Advanced: How does the (2R)-stereochemistry influence biological activity or binding affinity?
Methodological Answer:
- Comparative Studies : Synthesize both (2R) and (2S) enantiomers and test in receptor-binding assays (e.g., kinase inhibition). For pyridine derivatives, the (2R) configuration often enhances steric complementarity with hydrophobic binding pockets .
- Molecular Docking : Use software like AutoDock Vina to model interactions. The methoxy group’s orientation in the (2R)-isomer may form hydrogen bonds with active-site residues (e.g., backbone carbonyls) .
- SAR Analysis : Modify the methoxy chain length or substituents to evaluate potency trends. For example, bulkier alkoxy groups may reduce solubility but improve target selectivity .
Advanced: How to resolve contradictions in reported reactivity data (e.g., conflicting yields or side products)?
Methodological Answer:
- Reaction Monitoring : Use TLC or LC-MS to track intermediates. For example, incomplete chlorination in Step 1 (POCl₃ reactions) may leave unreacted starting material, reducing final yield .
- Catalyst Screening : Test alternatives to KI (e.g., tetrabutylammonium iodide) for nucleophilic substitution. In DMF, higher iodide concentrations accelerate reaction rates .
- Controlled Atmosphere : Conduct reactions under nitrogen to prevent hydrolysis of sensitive intermediates (e.g., nitrile groups reacting with moisture) .
Advanced: What computational methods predict the compound’s physicochemical properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate dipole moments and electrostatic potential surfaces, critical for solubility and membrane permeability .
- LogP Prediction : Use software like MarvinSuite or ACD/Labs to compute partition coefficients. Pyridinecarbonitriles typically exhibit moderate lipophilicity (LogP ~1.5–2.5), adjustable via methoxy chain modifications .
- pKa Estimation : The pyridine nitrogen (pKa ~1–3) and amino group (pKa ~8–10) influence protonation states under physiological conditions, modeled via SPARC online calculator .
Advanced: How to design analogs to improve metabolic stability without compromising activity?
Methodological Answer:
- Isosteric Replacement : Substitute the methoxy group with trifluoromethoxy (enhances metabolic resistance) or cyclopropylmethoxy (reduces CYP450 oxidation) .
- Deuterium Incorporation : Replace hydrogen atoms in the methoxyethyl chain with deuterium to slow hepatic clearance (e.g., C-D bonds resist CYP-mediated cleavage) .
- Prodrug Strategies : Mask the nitrile group as a stable precursor (e.g., tetrazole prodrug) to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
